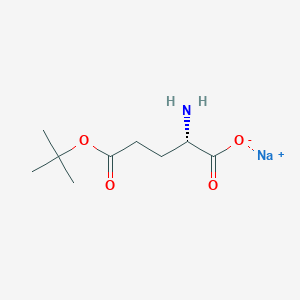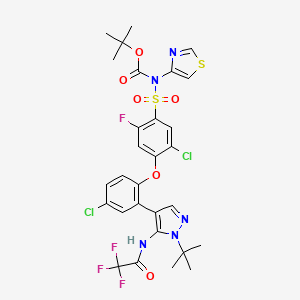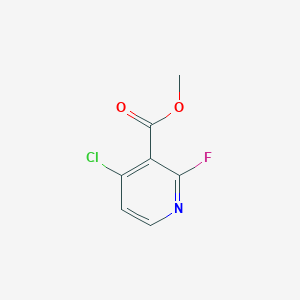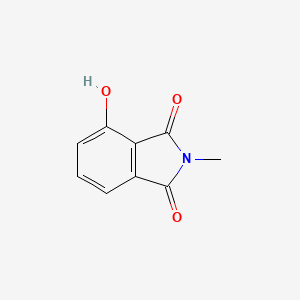
4-Hydroxy-2-methylisoindoline-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-2-methylisoindoline-1,3-dione is a heterocyclic compound belonging to the isoindoline family. This compound is characterized by a fused ring system that includes a hydroxy group and a methyl group attached to the isoindoline core. It is known for its diverse applications in medicinal chemistry, particularly due to its biological activity and potential therapeutic benefits.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-methylisoindoline-1,3-dione typically involves the condensation of phthalic anhydride with primary amines, followed by cyclization and oxidation steps. One common method includes the reaction of phthalic anhydride with methylamine under acidic conditions to form the intermediate, which is then cyclized and oxidized to yield the final product .
Industrial Production Methods: In industrial settings, the production of this compound often employs continuous flow reactors to enhance efficiency and yield. The process involves the use of catalysts and optimized reaction conditions to ensure high purity and consistent quality of the compound .
化学反应分析
Types of Reactions: 4-Hydroxy-2-methylisoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted isoindoline derivatives, which can exhibit different biological activities and properties .
科学研究应用
4-Hydroxy-2-methylisoindoline-1,3-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 4-Hydroxy-2-methylisoindoline-1,3-dione exerts its effects involves its interaction with specific molecular targets and pathways. It is known to modulate dopamine receptors, particularly the D2 and D3 receptors, which play a crucial role in neurological functions. The compound’s ability to inhibit β-amyloid protein aggregation suggests its potential in treating Alzheimer’s disease .
相似化合物的比较
Phthalimide: A structurally related compound with similar applications in medicinal chemistry.
N-Hydroxyphthalimide: Known for its use as a catalyst in organic synthesis.
2-Methylisoindoline-1,3-dione: Lacks the hydroxy group but shares the core structure.
Uniqueness: 4-Hydroxy-2-methylisoindoline-1,3-dione is unique due to the presence of both a hydroxy and a methyl group, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications and interactions compared to its analogs .
属性
分子式 |
C9H7NO3 |
|---|---|
分子量 |
177.16 g/mol |
IUPAC 名称 |
4-hydroxy-2-methylisoindole-1,3-dione |
InChI |
InChI=1S/C9H7NO3/c1-10-8(12)5-3-2-4-6(11)7(5)9(10)13/h2-4,11H,1H3 |
InChI 键 |
BJAILBJCGKOBCA-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


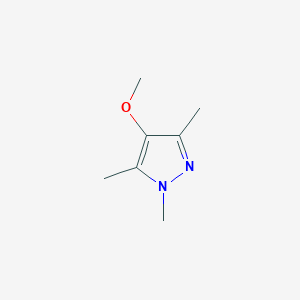
![(1S,4aS,5R,11bR)-7-Methoxy-1,4,4a,6-tetrahydro-5,11b-ethano[1,3]dioxolo[4,5-j]phenanthridin-1-ol](/img/structure/B12952993.png)

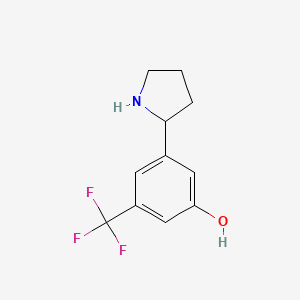

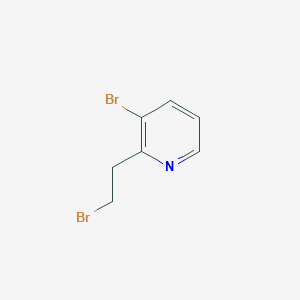
![3-(tert-Butyl)-4-methylene-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B12953021.png)
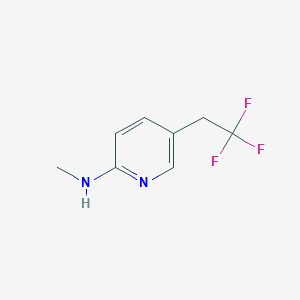
![2-(4-((5,6-Dichloro-2-methyl-4-nitro-1H-benzo[d]imidazol-1-yl)methyl)phenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12953031.png)
![Benzoic acid, 4-[[[(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-(2,2-diMethylpropyl)-2-pyrrolidinyl]carbonyl]aMino]-3-Methoxy-, Methyl ester](/img/structure/B12953038.png)
